molecular formula C9H10N2O4 B12914729 (E)-3-(2-(5-Nitrofuran-2-yl)vinyl)oxazolidine

(E)-3-(2-(5-Nitrofuran-2-yl)vinyl)oxazolidine

Cat. No.: B12914729
M. Wt: 210.19 g/mol
InChI Key: GBSYTOJXIBFYCK-ONEGZZNKSA-N
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Description

(E)-3-(2-(5-Nitrofuran-2-yl)vinyl)oxazolidine is a synthetic organic compound that features both a nitrofuran and an oxazolidine moiety. Compounds containing these functional groups are often of interest due to their potential biological activities, including antimicrobial and anticancer properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-(2-(5-Nitrofuran-2-yl)vinyl)oxazolidine typically involves the following steps:

    Formation of the nitrofuran moiety: This can be achieved by nitration of furan derivatives.

    Oxazolidine ring formation: This step involves the cyclization of an appropriate amino alcohol with a carbonyl compound.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

(E)-3-(2-(5-Nitrofuran-2-yl)vinyl)oxazolidine can undergo various chemical reactions, including:

    Oxidation: The nitrofuran moiety can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group under hydrogenation conditions.

    Substitution: The vinyl group can participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.

    Substitution: Reagents such as halogens, acids, or bases can be used depending on the desired substitution.

Major Products

    Oxidation: Nitro derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted oxazolidines depending on the reagents used.

Scientific Research Applications

Chemistry

In chemistry, (E)-3-(2-(5-Nitrofuran-2-yl)vinyl)oxazolidine can be used as a building block for the synthesis of more complex molecules.

Biology

In biological research, compounds containing nitrofuran and oxazolidine moieties are studied for their potential antimicrobial and anticancer activities.

Medicine

In medicine, derivatives of this compound may be investigated for their therapeutic potential, particularly as antibiotics or anticancer agents.

Industry

In industry, such compounds could be used in the development of new materials or as intermediates in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of (E)-3-(2-(5-Nitrofuran-2-yl)vinyl)oxazolidine would depend on its specific biological activity. For example, if it acts as an antimicrobial agent, it might inhibit bacterial protein synthesis or disrupt cell wall synthesis. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Similar Compounds

    Nitrofurantoin: A well-known nitrofuran antibiotic.

    Linezolid: An oxazolidinone antibiotic.

Comparison

(E)-3-(2-(5-Nitrofuran-2-yl)vinyl)oxazolidine is unique in that it combines both nitrofuran and oxazolidine moieties, which may confer a broader spectrum of biological activity compared to compounds containing only one of these functional groups.

Properties

Molecular Formula

C9H10N2O4

Molecular Weight

210.19 g/mol

IUPAC Name

3-[(E)-2-(5-nitrofuran-2-yl)ethenyl]-1,3-oxazolidine

InChI

InChI=1S/C9H10N2O4/c12-11(13)9-2-1-8(15-9)3-4-10-5-6-14-7-10/h1-4H,5-7H2/b4-3+

InChI Key

GBSYTOJXIBFYCK-ONEGZZNKSA-N

Isomeric SMILES

C1COCN1/C=C/C2=CC=C(O2)[N+](=O)[O-]

Canonical SMILES

C1COCN1C=CC2=CC=C(O2)[N+](=O)[O-]

Origin of Product

United States

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